4-Bromohypnone-d4
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science
The use of deuterium labeling has become a cornerstone of modern chemical and biomedical research, offering insights that are often unattainable with their non-deuterated counterparts. clearsynth.comscispace.com
Deuterium-labeled compounds are extensively used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comthalesnano.com In quantitative proteomics and metabolomics, these labeled standards, with their distinct mass difference, allow for precise and accurate quantification of analytes in complex biological matrices. longdom.orgspectroinlets.comscbt.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ) leverage deuterium to compare protein and metabolite abundance across different samples with high fidelity. wikipedia.orgacs.orgresearchgate.net This eliminates experimental bias that can arise from separate analyses. washington.edu The unique mass signature of deuterated compounds enables clear differentiation from naturally occurring isotopes, enhancing the sensitivity and reliability of measurements. scbt.comresolvemass.ca
Deuterium labeling is a powerful tool for elucidating reaction mechanisms and studying molecular dynamics. thalesnano.comnumberanalytics.com The kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than a carbon-hydrogen (C-H) bond, provides valuable information about the rate-determining steps of a chemical reaction. portico.orgwikipedia.org Furthermore, hydrogen/deuterium exchange (HDX) mass spectrometry is used to probe protein conformation, dynamics, and interactions. nih.govnih.gov By monitoring the rate of deuterium exchange on backbone amide hydrogens, researchers can map protein folding, identify binding sites for drugs or other proteins, and characterize conformational changes. nih.govnih.govresearchgate.net Deuterium NMR spectroscopy also offers a sensitive method for studying molecular dynamics and interactions in various systems, including complex biological membranes and materials. numberanalytics.comnumberanalytics.com
In pharmaceutical research, deuterium labeling has emerged as a strategic tool for optimizing drug properties. clearsynth.comclearsynthdeutero.com By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the metabolic stability of a drug can be enhanced. musechem.comjuniperpublishers.com This is due to the KIE, which can slow down the rate of metabolism by enzymes like cytochrome P450. portico.orgnih.govnih.gov This improved metabolic profile can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and a better safety profile by reducing the formation of toxic metabolites. clearsynthdeutero.comacs.org The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this strategy. chinesechemsoc.org Deuterated compounds are also crucial for studying the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. acs.orgsimsonpharma.com
Overview of 4'-Bromoacetophenone-d4 as a Research Tool
Among the vast array of deuterated compounds, 4'-Bromoacetophenone-d4 serves as a specialized research tool, particularly within the class of halogenated aromatic ketones.
4'-Bromoacetophenone-d4 is a deuterated analog of 4'-bromoacetophenone (B126571), an organic building block used in various synthetic reactions. nih.govsigmaaldrich.com The core structure consists of an acetophenone (B1666503) molecule with a bromine atom at the para-position (position 4) of the phenyl ring. In 4'-Bromoacetophenone-d4, the four hydrogen atoms on the aromatic ring are replaced with deuterium. nih.govlgcstandards.com Halogenated acetophenones, in general, are important precursors and intermediates in organic synthesis. sigmaaldrich.commerckmillipore.com
The deuteration of aromatic rings is a significant area of research. chinesechemsoc.orgsnnu.edu.cn Introducing deuterium onto an aromatic ring can influence the electronic and steric properties of the molecule, albeit subtly. acs.orgubc.ca For a compound like 4'-Bromoacetophenone-d4, the deuterated aromatic ring makes it a useful internal standard for quantitative analysis of its non-deuterated counterpart or similar aromatic compounds via mass spectrometry. medchemexpress.com The known stability of the C-D bond on the aromatic ring also makes it a reliable tracer in metabolic studies or as a starting material for the synthesis of more complex deuterated molecules. chinesechemsoc.orgresearchgate.net Research has shown that methods are being developed for the facile deuteration of (hetero)aryl halides, highlighting the demand for such compounds in various chemical fields. chinesechemsoc.org
Compound Information Table
| Compound Name | Other Names | CAS Number | Molecular Formula |
| 4'-Bromoacetophenone-d4 | 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone; p-Bromoacetophenone-d4 | 343942-02-9 | C₈H₃D₄BrO |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanone; p-Bromoacetophenone | 99-90-1 | C₈H₇BrO |
| Deutetrabenazine | Austedo | 1374640-73-0 | C₁₉H₂₁D₆NO₃ |
Chemical Properties of 4'-Bromoacetophenone-d4
| Property | Value | Source |
| Molecular Weight | 203.07 g/mol | PubChem |
| Exact Mass | 201.99313 Da | PubChem |
| IUPAC Name | 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481767 | |
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343942-02-9 | |
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For deuterated compounds like 4'-Bromoacetophenone-d4, multinuclear NMR provides a comprehensive toolkit for verifying the molecular structure and quantifying the degree of isotopic enrichment.
Application of Multinuclear NMR (¹H, ²H, ¹³C) for Structural Elucidation and Deuteration Level Assessment
Multinuclear NMR analysis, integrating ¹H, ²H, and ¹³C data, is indispensable for the comprehensive characterization of 4'-Bromoacetophenone-d4. Each nucleus offers unique insights into the molecular structure and the success of the deuteration process.
¹H NMR (Proton NMR): In a fully deuterated 4'-Bromoacetophenone-d4, where the four protons on the aromatic ring are replaced by deuterium (B1214612), the corresponding signals in the ¹H NMR spectrum would be absent. The presence of any residual signals in the aromatic region would indicate incomplete deuteration. The only expected signal would be a singlet for the methyl (CH₃) protons. Comparing the integral of this singlet to any residual aromatic signals allows for a quantitative assessment of the deuteration level. studymind.co.ukresearchgate.net
¹³C NMR (Carbon-13 NMR): Deuterium substitution significantly impacts the ¹³C NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit two key changes: the signal splits into a multiplet (typically a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus), and the signal intensity is markedly reduced. olemiss.edublogspot.com This reduction is due to the loss of the Nuclear Overhauser Effect (nOe) from attached protons and less efficient relaxation pathways. blogspot.com By comparing the ¹³C spectrum of 4'-Bromoacetophenone-d4 with its non-deuterated counterpart, the signals for the deuterated carbons can be unequivocally assigned by observing their disappearance or significant attenuation. olemiss.edu
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong peak in the ²H NMR spectrum confirms the successful incorporation of deuterium into the molecule. wikipedia.org While the chemical shift range is similar to proton NMR, the resolution is generally poorer, resulting in broader signals. magritek.comhuji.ac.il Nonetheless, it is a powerful tool for verifying the effectiveness of deuteration and can be used in combination with ¹H NMR for a more accurate determination of isotopic abundance. wiley.comnih.gov
| Nucleus | Position | 4'-Bromoacetophenone (Expected δ, ppm) | 4'-Bromoacetophenone-d4 (Expected Observation) |
|---|---|---|---|
| ¹H | -CH₃ | ~2.57-2.60 (s, 3H) | ~2.57-2.60 (s, 3H) |
| Ar-H (ortho to C=O) | ~7.82-7.84 (d, 2H) | Signal absent or significantly reduced | |
| Ar-H (ortho to Br) | ~7.61-7.63 (d, 2H) | Signal absent or significantly reduced | |
| ¹³C | C=O | ~197.0 | ~197.0 |
| -CH₃ | ~26.5 | ~26.5 | |
| C-Br (ipso) | ~128.3-128.4 | ~128.3-128.4 | |
| C-C=O (ipso) | ~135.8 | ~135.8 | |
| Aromatic C-H | ~129.8, ~131.9 | Signals split into triplets and are significantly attenuated | |
| ²H | Aromatic C-D | N/A | Broad signal observed in the aromatic region (~7.6-7.9 ppm) |
Data for 4'-Bromoacetophenone is based on reported literature values. rsc.orgrsc.org The observations for the d4 compound are predictive based on established principles of NMR spectroscopy for deuterated compounds.
Simplification of Spectra and Targeting Specific Molecular Regions via Deuterium Substitution
A significant advantage of isotopic labeling is the simplification of complex ¹H NMR spectra. In molecules with many overlapping proton signals, selective deuteration of a specific region, such as the aromatic ring in 4'-Bromoacetophenone-d4, effectively removes those signals from the ¹H spectrum. studymind.co.uk This spectral editing allows for the unambiguous analysis of the remaining protonated parts of the molecule, in this case, the acetyl methyl group. This technique is invaluable for studying specific molecular interactions or confirming structural features without interference from other protons in the molecule.
²H-Detected NMR for Deuterium Distribution Tracing
²H NMR spectroscopy serves as a direct method to trace the distribution of deuterium within a molecule. wikipedia.org For 4'-Bromoacetophenone-d4, the ²H spectrum would ideally show a single, albeit broad, resonance in the aromatic region, confirming that deuteration occurred exclusively at the intended positions on the phenyl ring. huji.ac.il The integration of this signal can be used to quantify the amount of deuterium present. This method is particularly useful for highly deuterated compounds where conventional ¹H NMR is limited by the low intensity of residual proton signals. sigmaaldrich.com
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds, providing precise information on isotopic abundance and purity.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Abundance and Isotope Purity Determination
High-Resolution Mass Spectrometry (HR-MS) can distinguish between ions with very small mass differences, making it an ideal tool for analyzing deuterated compounds. nih.gov By accurately measuring the mass of the molecular ion, HR-MS can confirm the incorporation of deuterium atoms.
For 4'-Bromoacetophenone-d4, the analysis would involve comparing the isotopic pattern of the labeled compound with its unlabeled analogue. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern. For the d4-labeled compound, this entire pattern will be shifted by approximately 4 mass units. HR-MS can precisely measure the relative intensities of the ion clusters corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species. researchgate.net From these relative abundances, the isotopic purity and average deuteration level can be accurately calculated. researchgate.netrsc.org
| Species | Isotopologue | Theoretical Monoisotopic Mass (Da) | Expected Observation |
|---|---|---|---|
| Unlabeled | C₈H₇⁷⁹BrO | 197.9680 | Molecular ion cluster (M, M+2) for unlabeled impurity. |
| C₈H₇⁸¹BrO | 199.9660 | ||
| Labeled | C₈H₃D₄⁷⁹BrO | 202.0057 | Main molecular ion cluster (M, M+2) shifted by ~4 Da, indicating successful deuteration. |
| C₈H₃D₄⁸¹BrO | 204.0036 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis with Deuterated Standards
Deuterated compounds like 4'-Bromoacetophenone-d4 are frequently used as ideal internal standards for quantitative analysis by GC-MS. researchgate.net An internal standard is a compound added in a constant amount to samples, the calibration curve, and quality control standards to correct for variations during sample preparation and analysis.
Deuterated standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte being measured (the non-deuterated "light" compound). researchgate.net This means they co-elute from the gas chromatography column and exhibit similar ionization behavior in the mass spectrometer. However, because of the mass difference, their molecular ions and fragment ions can be distinguished by the mass spectrometer. astm.org In a quantitative assay, the instrument would monitor a specific ion for the analyte and another for the deuterated standard. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of the analyte, providing highly accurate and precise quantification by correcting for analyte loss or instrument variability. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. researchgate.net In this context, deuterated molecules such as 4'-Bromoacetophenone-d4 serve a critical role as ideal internal standards, significantly enhancing the accuracy and reliability of quantitative analyses. nih.govrsc.orgacs.org
The principle of using a stable isotope-labeled internal standard, like 4'-Bromoacetophenone-d4, is based on its chemical and physical similarity to the non-deuterated analyte (4'-Bromoacetophenone). During LC separation, the deuterated standard co-elutes with the analyte due to nearly identical chromatographic properties. wikipedia.org However, the mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which arises from the replacement of four hydrogen atoms with deuterium atoms in 4'-Bromoacetophenone-d4.
This co-elution and mass differentiation allow the internal standard to normalize for variations that can occur during sample preparation (e.g., extraction, derivatization) and instrumental analysis (e.g., injection volume, ionization efficiency). rsc.orgutah.edu By calculating the ratio of the analyte's signal response to the internal standard's response, matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from a complex matrix like plasma or tissue—can be effectively compensated for. researchgate.netnih.gov This methodology, known as the isotope dilution method, is considered a gold standard for precise quantification in demanding applications such as therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.net
The table below outlines the key properties of 4'-Bromoacetophenone and its deuterated analogue in the context of an LC-MS analysis.
| Property | 4'-Bromoacetophenone (Analyte) | 4'-Bromoacetophenone-d4 (Internal Standard) | Rationale for Use in LC-MS |
| Chemical Structure | C₈H₇BrO | C₈H₃D₄BrO | Structurally identical, ensuring similar chemical behavior. |
| Retention Time | t₁ | ≈ t₁ | Near-identical retention times lead to co-elution, ensuring both experience the same matrix effects. |
| Molecular Weight | ~199.04 g/mol | ~203.06 g/mol | The mass difference allows for distinct detection by the mass spectrometer. |
| Ionization Efficiency | E₁ | ≈ E₁ | Similar ionization efficiency leads to a consistent response ratio under stable conditions. |
| Quantification | Based on peak area ratio (Analyte/Internal Standard) | Provides a stable reference for accurate quantification, correcting for procedural and matrix-related variations. |
Other Advanced Analytical Techniques for Deuterated Molecules
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules. The substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable shifts in the vibrational frequencies, providing a clear spectral signature for deuterated compounds like 4'-Bromoacetophenone-d4.
The frequency of a vibrational mode is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. This mass difference leads to a decrease in the vibrational frequency for C-D bonds compared to C-H bonds.
For 4'-Bromoacetophenone-d4, where the four hydrogen atoms on the aromatic ring are replaced by deuterium, the most notable changes in the IR spectrum occur in the C-H stretching and bending regions. acs.org Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. In the deuterated analogue, the corresponding aromatic C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. Similarly, C-H bending (in-plane and out-of-plane) vibrations are also shifted to lower wavenumbers upon deuteration. acs.org
The following table summarizes the typical IR absorption regions for key functional groups in 4'-Bromoacetophenone and the expected shifts for its d4 analogue.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 4'-Bromoacetophenone | Expected Wavenumber (cm⁻¹) for 4'-Bromoacetophenone-d4 | Reason for Shift |
| Aromatic C-H Stretch | 3100 - 3000 | N/A | Replacement of H with D |
| Aromatic C-D Stretch | N/A | ~2300 - 2200 | Increased reduced mass of C-D bond |
| Carbonyl (C=O) Stretch | ~1690 | ~1690 (with potential minor shift) | Conjugated aromatic ketone; deuteration is remote but may cause slight electronic or coupling changes |
| Aromatic C-H Bending | 900 - 675 (out-of-plane) | N/A | Replacement of H with D |
| Aromatic C-D Bending | N/A | Lower frequency than C-H bending | Increased reduced mass of C-D bond |
Ion Vibrational Spectroscopy in Mechanistic Studies
Ion vibrational spectroscopy, particularly techniques like Infrared Photodissociation (IRPD) and Infrared Multiple Photon Dissociation (IRMPD), provides powerful insights into the structure and bonding of gas-phase ions. wikipedia.orgacs.org When applied to deuterated molecules, this methodology becomes an exceptionally precise tool for elucidating reaction mechanisms and characterizing transient intermediates. researchgate.net
The experimental setup typically involves generating ions (e.g., protonated or radical cations of 4'-Bromoacetophenone-d4) via methods like electrospray ionization, trapping them in a mass spectrometer (such as an ion cyclotron resonance or cryogenic ion trap instrument), and mass-selecting the specific ion of interest. researchgate.netmpg.de The trapped ions are then irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs one or multiple photons, leading to an increase in internal energy and eventually causing the ion to dissociate or fragment. nih.govmpg.de The resulting fragment ions are detected, and by plotting the fragmentation efficiency as a function of the IR laser frequency, a vibrational spectrum of the mass-selected ion is obtained. wikipedia.org
The use of deuterated compounds like 4'-Bromoacetophenone-d4 in such studies is invaluable for mechanistic investigations. nih.gov Isotopic labeling provides a site-specific probe to track atomic positions within an ion during a reaction. For example, by comparing the IRPD spectrum of a protonated analyte with its deuterated counterpart, the site of protonation can be unequivocally identified. The vibrational frequency of the O-H stretch (if protonation occurs on the carbonyl oxygen) will be distinct from an O-D stretch, allowing researchers to pinpoint the most basic site in the molecule.
Furthermore, this technique can distinguish between isomers and track hydrogen/deuterium scrambling, providing detailed information on reaction pathways and the structures of elusive intermediates that are difficult to study by other means. researchgate.netspectroscopyonline.com The resulting vibrational fingerprint of the deuterated ion, when compared with theoretical calculations, offers a rigorous method for validating proposed structures and reaction mechanisms at a molecular level. researchgate.net
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique to trace the fate of specific hydrogen atoms throughout a chemical reaction. By replacing hydrogen with deuterium in a reactant molecule like 4'-Bromoacetophenone (B126571), chemists can follow the deuterium label in the products and intermediates, thereby mapping out molecular rearrangements and confirming the occurrence of proton transfer steps.
Tracing Molecular Rearrangements and Intermediate Formation
The presence of a deuterium label in 4'-Bromoacetophenone-d4 allows researchers to track the movement of atoms and identify the formation of transient intermediates. In complex reactions involving multiple steps, the position of the deuterium atoms in the final products can reveal whether the acetyl group, or parts of it, have undergone rearrangement. For instance, in reactions where intermediates are proposed but cannot be isolated, the isotopic distribution in the products can provide compelling evidence for or against a particular mechanistic hypothesis. While specific studies detailing the tracing of molecular rearrangements using 4'-Bromoacetophenone-d4 are not extensively documented in readily available literature, the principles are well-established in studies of related ketones. The use of isotopically labeled reactants is a cornerstone in the discovery and confirmation of new reaction pathways and intermediates. nih.gov
Confirmation of Proton Transfer Steps and Exchange Reactions
Many chemical reactions involve the transfer of protons (or deuterons in this case). The use of 4'-Bromoacetophenone-d4 can unequivocally confirm whether a proton transfer from the acetyl group is a key step in the reaction mechanism. If a reaction involves the removal of a proton from the methyl group, using the d4-analogue will result in the transfer of a deuteron. This can be observed through various analytical techniques, such as mass spectrometry or NMR spectroscopy of the products. Furthermore, deuterium exchange reactions with the solvent or other reagents can be monitored. For example, if the reaction is carried out in a protic solvent, the absence or presence of deuterium in the solvent after the reaction can indicate whether the deuterons on the acetyl group are labile and participate in exchange processes. chemrxiv.orgchemrxiv.orgrsc.org
Primary and Secondary Kinetic Isotope Effects with 4'-Bromoacetophenone-d4
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for studying reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. princeton.edulibretexts.org
Determination of Rate-Determining Steps in Chemical Reactions
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org In the case of 4'-Bromoacetophenone-d4, if the C-D bond of the acetyl group is cleaved in the slowest step of the reaction, a significant primary KIE (typically kH/kD > 1) will be observed. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break.
Studies on the kinetics of enolisation of p-bromoacetophenone have provided insights into the factors affecting the reaction rate. rsc.org The rate of enolisation, which involves the removal of a proton from the α-carbon, is influenced by the nature of the substituent on the aromatic ring. While these studies did not specifically use the deuterated compound, they lay the groundwork for predicting that a reaction where the enolisation is the rate-determining step would exhibit a significant primary KIE when using 4'-Bromoacetophenone-d4.
| Reaction Parameter | Effect on Enolisation Rate of p-Bromoacetophenone |
| Substituent Effect | Electron-withdrawing groups (like bromine) increase the rate of enolisation compared to unsubstituted acetophenone (B1666503). |
| Catalyst | The reaction is catalyzed by both acids and bases. |
| Temperature | The rate of enolisation increases with temperature, following the Arrhenius equation. |
This table summarizes the expected kinetic behavior for the enolization of p-bromoacetophenone based on related studies.
Analysis of Bond-Breaking and Bond-Forming Processes
The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step. A large primary KIE suggests a transition state where the C-H/C-D bond is significantly broken. Conversely, a small or non-existent KIE indicates that the bond to the isotopic atom is not broken in the rate-determining step.
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org For instance, a change in the hybridization of the carbonyl carbon from sp² to sp³ in the transition state can lead to a measurable secondary KIE. While specific studies detailing the analysis of bond-breaking and bond-forming processes using 4'-Bromoacetophenone-d4 are limited, the principles of KIE are routinely applied to understand such processes in a wide range of organic reactions. nih.gov
Deuterium and Tritium (B154650) Isotope Effect Inter-relationships
In addition to deuterium, tritium (³H or T), a heavier isotope of hydrogen, can also be used in kinetic isotope effect studies. The relationship between deuterium and tritium KIEs can provide further mechanistic insights. The Swain-Schaad equation predicts a specific relationship between the rate constants for the protiated, deuterated, and tritiated species:
(kH/kT) = (kH/kD)^1.442
Deviations from this relationship can indicate quantum mechanical tunneling, a phenomenon where a particle passes through a potential energy barrier rather than over it. Studies on the bromination of acetophenone-d3 have explored the inter-relationship between deuterium and tritium isotope effects. rsc.org These studies have shown that for many proton transfer reactions, the Swain-Schaad relationship holds well. rsc.org However, significant deviations can occur, suggesting the importance of tunneling, particularly in reactions with highly symmetrical transition states. rsc.org
| Isotope Effect Parameter | Observation in Acetophenone Bromination | Implication |
| kH/kD | Significant primary kinetic isotope effect | C-H bond breaking is in the rate-determining step. |
| kH/kT | Measured and compared with kH/kD | Allows for the evaluation of the Swain-Schaad relationship. |
| Swain-Schaad Relationship | Generally holds, but deviations can occur. | Deviations can suggest quantum mechanical tunneling. |
This table illustrates the application of deuterium and tritium isotope effects in studying the bromination of acetophenone, with principles applicable to 4'-Bromoacetophenone-d4.
β-Deuterium Effects in Nucleophilic Substitutions
The study of β-deuterium kinetic isotope effects (KIEs) provides valuable insights into the transition state structures of nucleophilic substitution reactions. princeton.edu When a reaction involves a change in hybridization at a carbon atom from sp3 to sp2, a small, normal secondary kinetic isotope effect (kH/kD > 1) is typically observed for deuterium substitution at the β-position. princeton.edu This effect is primarily attributed to the weakening of C-H/C-D bonds through hyperconjugation, which helps to stabilize the developing positive charge or p-orbital in the transition state. princeton.edu
In the context of 4'-Bromoacetophenone-d4, the deuteriums are on the methyl group, which is β to the phenyl ring but α to the carbonyl carbon. For a nucleophilic substitution reaction occurring at the carbonyl carbon (an addition-elimination mechanism), the hybridization of the carbonyl carbon changes from sp2 to sp3 in the tetrahedral intermediate. However, if we consider reactions involving the enolate form of 4'-bromoacetophenone, the deuterated methyl group is β to the carbon-carbon double bond of the enolate. A subsequent reaction at the α-carbon would involve a rehybridization from sp2 back to sp3.
The magnitude of the β-deuterium KIE is sensitive to the structure of the transition state. researchgate.net For S_N2 reactions, these effects are generally small, while for S_N1 reactions, which proceed through a carbocation intermediate, the effects can be more significant due to the strong demand for hyperconjugative stabilization. princeton.edu Systematic studies on the solvolysis of 1-phenylethyl halides have demonstrated how β-deuterium substitution can be used to probe the electronic demands of the transition state. acs.org For a hypothetical nucleophilic substitution involving 4'-Bromoacetophenone-d4, the observed β-KIE would provide information about the degree of bond breaking and bond making in the rate-determining step.
| Reaction Type | Typical kH/kD per Deuterium | Primary Mechanism Probed |
|---|---|---|
| S_N1 Solvolysis | 1.10 - 1.15 | Hyperconjugative stabilization of carbocation intermediate |
| S_N2 Reaction | 1.02 - 1.06 | Hyperconjugation in a looser, more S_N1-like transition state |
| Nucleophilic Acyl Addition | ~1.00 | Minimal hyperconjugative interaction change |
Computational Chemistry Approaches in Mechanistic Studies
Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool for elucidating complex reaction mechanisms.
Density Functional Theory (DFT) Calculations for Transition States and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model reaction mechanisms. mdpi.com It allows for the accurate calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netyoutube.com By locating the transition state structure on the potential energy surface, researchers can determine the activation energy (ΔG‡) of a reaction, which is crucial for understanding its kinetics.
For reactions involving 4'-Bromoacetophenone-d4, DFT calculations can elucidate the energetics of various potential pathways. For instance, in a catalyzed reduction reaction, DFT can be used to model the substrate binding to the catalyst, the hydride transfer step, and the product release, identifying the rate-limiting step of the catalytic cycle. researchgate.net Hybrid functionals like B3LYP and M06-2X are commonly employed for their accuracy in describing organic reactions. mdpi.com The inclusion of isotopic mass in the calculations allows for the theoretical prediction of kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants (4'-Bromoacetophenone-d4 + Nu⁻) | 0.00 | 0.00 |
| Transition State (TS1) | +15.2 | +18.5 |
| Intermediate | -5.7 | -3.1 |
| Products | -20.1 | -17.8 |
Modeling of Regioselectivity in Deuteration Processes
Computational modeling is highly effective in predicting the regioselectivity of chemical reactions, including deuteration. rsc.org The selective incorporation of deuterium at a specific position in a molecule like 4'-bromoacetophenone is of great interest. DFT calculations can be used to evaluate the different possible pathways for deuteration.
For example, deuteration of the methyl group typically proceeds through an enol or enolate intermediate. The energy barrier for the formation of this intermediate and its subsequent reaction with a deuterium source (like D₂O) can be calculated. Alternatively, deuteration of the aromatic ring would proceed through a different mechanism, likely involving an electrophilic aromatic substitution pathway with a deuterated acid. By comparing the activation energies for these competing pathways, computational models can predict which position is more favorable for deuteration under specific reaction conditions. An isotope labeling experiment on acetophenone showed significant deuterium incorporation at both the methyl and stereogenic carbon positions during asymmetric hydrogenation, highlighting the complexity that computational models can help unravel. researchgate.net
Simulating Solvent and Catalytic Effects on Reaction Mechanisms
The reaction environment, including the solvent and any catalysts, plays a critical role in determining the reaction mechanism and outcome. mdpi.com Computational chemistry provides methods to simulate these effects. Solvent effects can be modeled using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). rsc.orgeasychair.org These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby influencing the reaction rate. rsc.org
Similarly, the role of a catalyst can be investigated by including the catalyst molecule in the DFT calculations. researchgate.net This allows for the detailed modeling of the catalytic cycle, including substrate-catalyst binding, the chemical transformation steps, and product release. dtu.dk For instance, in the Suzuki-Miyaura cross-coupling of 4'-bromoacetophenone, computational modeling can reveal how the palladium catalyst interacts with the reactants and facilitates the C-C bond formation, explaining the influence of ligands and reaction conditions on the catalyst's efficiency. researchgate.netresearchgate.net
Analysis of Photoinduced Electron Transfer Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in photochemistry and photoredox catalysis, where a molecule in an electronically excited state either donates or accepts an electron. youtube.comrsc.org An excited state molecule is both a stronger oxidant and a stronger reductant than its ground-state counterpart. youtube.com
Computational methods are essential for analyzing PET mechanisms. They can be used to calculate the properties of the excited states of 4'-Bromoacetophenone-d4, such as its energy and redox potentials. Time-dependent DFT (TD-DFT) is a common method for this purpose. These calculations can predict whether, upon photoexcitation, it is more favorable for the molecule to transfer an electron to an acceptor or receive an electron from a donor. nih.gov The mechanism can proceed through a superexchange (through-bond) or a hopping mechanism, depending on the electronic coupling between the donor, acceptor, and any bridging units. rsc.org Understanding these mechanisms is crucial for designing efficient photocatalytic systems, for example, in the hydrogenation of acetophenone using light and a semiconductor photocatalyst like Pd-TiO₂. rsc.org
Applications in Advanced Organic Synthesis and Materials Science
4'-Bromoacetophenone-d4 as a Versatile Synthetic Building Block
4'-Bromoacetophenone-d4, a deuterated isotopologue of 4'-bromoacetophenone (B126571), serves as a valuable and versatile building block in modern organic chemistry. Its structure, featuring a reactive aryl bromide, a modifiable ketone functional group, and an aromatic ring, allows for a wide array of chemical transformations. These reaction sites enable its use in constructing complex molecular architectures and advanced materials. While the deuterium (B1214612) labeling is often employed for mechanistic studies or as an internal standard in mass spectrometry, the fundamental chemical reactivity parallels its non-deuterated counterpart in the reactions discussed below, as the deuterated positions are not directly involved in the primary bond-forming or bond-breaking steps.
The carbon-bromine bond in 4'-bromoacetophenone-d4 is a key functional group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound. 4'-Bromoacetophenone is frequently used as a model substrate to optimize and demonstrate the efficacy of new catalytic systems for this transformation. ikm.org.myarkat-usa.org The reaction involves coupling 4'-bromoacetophenone with a boronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base to yield a 4-acetylbiphenyl (B160227) derivative. arkat-usa.org
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. ikm.org.my Studies have shown that various palladium catalysts, both homogeneous and heterogeneous, can effectively promote this reaction. The selection of the base is also critical, with inorganic bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium hydroxide (B78521) (KOH) being commonly employed to facilitate the transmetalation step of the catalytic cycle. ikm.org.myarkat-usa.org Solvents range from polar aprotic solvents like dimethylformamide (DMF) to aqueous systems, reflecting a move towards greener chemistry. arkat-usa.orgresearchgate.net
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(II)-complex (0.5) | KOH | Water | 100 | 1 | 94 | arkat-usa.org |
| Magnetic Supported Pd(II) (0.25) | Na2CO3 | DMA | 140 | 24 | >95 (Conversion) | ikm.org.my |
| PEPPSI-Pd-NHC (0.1) | KOH | Water | RT | 1 | 98 | researchgate.net |
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org 4'-Bromoacetophenone-d4 can serve as the aryl halide partner in this reaction, coupling with various alkenes like styrene (B11656) to produce substituted stilbene (B7821643) derivatives. researchgate.netnih.gov
The mechanism of the Heck reaction involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. liverpool.ac.uk The reaction conditions, particularly the catalyst system, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov Research has shown that N-heterocyclic carbene (NHC) palladium complexes are highly effective catalysts for the Heck coupling of 4-bromoacetophenone, even under relatively mild conditions. nih.gov The choice of solvent can also be significant, with polar aprotic solvents like DMF or aqueous mixtures often providing the best results. researchgate.netnih.gov
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)2 / NHC-precursor | K2CO3 | DMF/H2O (1:1) | 80 | 4 | 95 | nih.gov |
| Pd(II)-complex | NaOH | DMF | 140 | 2 | 92 | researchgate.net |
The aromatic ring of 4'-bromoacetophenone-d4 is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromo group and the acetyl group.
The bromo group is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. The acetyl group (–COCH3) is a meta-directing deactivator. It strongly withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position.
When both groups are present on the ring, their directing effects are considered. The bromo group directs to positions 2 and 6 (ortho) and position 4 (para, which is occupied). The acetyl group directs to positions 3 and 5 (meta). Therefore, incoming electrophiles will preferentially substitute at the positions meta to the acetyl group and ortho to the bromo group (positions 3 and 5), as these positions are the least deactivated. All activators are ortho-/para-directors, while deactivators without lone pairs adjacent to the ring are generally meta-directors. libretexts.org This regioselectivity is crucial for the controlled synthesis of polysubstituted aromatic compounds. chemistrytalk.orgresearchgate.net
The ketone functionality of 4'-bromoacetophenone-d4 can be converted into a silyl (B83357) enol ether. Silyl enol ethers are versatile nucleophilic intermediates in organic synthesis, most notably as partners in various cycloaddition reactions. wikipedia.org The synthesis of a silyl enol ether from 4'-bromoacetophenone typically involves reacting the ketone with a silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), in the presence of a non-nucleophilic base like triethylamine. uzh.ch
Once formed, the silyl enol ether derived from 4'-bromoacetophenone-d4 can participate in cycloaddition reactions. For instance, it can act as a dienophile in inverse-electron-demand Diels-Alder (iEDDA) reactions. A study demonstrated the Lewis acid-mediated iEDDA reaction between s-tetrazines and silyl enol ethers, including the one derived from 4-bromoacetophenone, to produce highly functionalized pyridazines. uzh.ch This transformation proceeds under mild conditions and with high regioselectivity, offering a robust method for constructing complex heterocyclic systems. uzh.ch
The prochiral ketone of 4'-bromoacetophenone-d4 can be stereoselectively reduced to form a chiral secondary alcohol, 1-(4-bromophenyl)ethanol. Biocatalysis, using whole microorganisms or isolated enzymes, has emerged as a powerful and environmentally friendly method for achieving such asymmetric reductions with high enantioselectivity. nih.gov Chiral alcohols are critical building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.gov
A variety of microorganisms have been shown to effectively reduce 4-bromoacetophenone. Notably, the choice of biocatalyst can determine the stereochemical outcome of the reaction. For example, studies have shown that Geotrichum candidum reduces 4-bromoacetophenone to the (R)-enantiomer with excellent conversion and enantiomeric excess. researchgate.net Conversely, using Rhodotorula rubra as the biocatalyst leads to the preferential formation of the (S)-enantiomer, also with high conversion and enantiomeric excess. researchgate.net This ability to selectively produce either enantiomer by simply changing the microorganism is a significant advantage of biocatalytic methods. researchgate.net
| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|
| Geotrichum candidum | (R) | 98.9 | >99 | researchgate.net |
| Rhodotorula rubra | (S) | 97.6 | 98.8 | researchgate.net |
| Aspergillus niger | (R) | 100 | >99 | researchgate.net |
Deuterated Alkylation Reagents in Drug Discovery
The strategic replacement of hydrogen with its stable isotope, deuterium, at specific molecular positions is a critical tool in modern drug discovery. This approach is primarily aimed at enhancing a drug candidate's metabolic profile. Many pharmaceuticals are broken down in the body by enzymes, such as the cytochrome P450 family, often through the cleavage of C-H bonds. Replacing these bonds with stronger C-D bonds can slow down this metabolic process, a phenomenon known as the deuterium kinetic isotope effect (KIE). This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially reducing the required dose and frequency of administration.
In this context, 4'-Bromoacetophenone-d4 serves as a crucial deuterated building block for the synthesis of more complex drug candidates or specialized deuterated alkylating reagents. Researchers have developed novel deuterated alkyl (dn-alkyl) sulfonium (B1226848) salts as effective reagents for introducing deuterium-containing alkyl groups into drug-like molecules with high precision. researchgate.netmdpi.com These reagents are often prepared from corresponding non-deuterated forms using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. acs.org The presence of the deuterated aromatic ring in 4'-Bromoacetophenone-d4 ensures that this core part of a potential drug molecule is protected from certain oxidative metabolic pathways, preserving the integrity of the molecule.
Table 1: Role of Deuteration in Drug Discovery
| Feature | Description | Implication for 4'-Bromoacetophenone-d4 |
|---|---|---|
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and broken more slowly than a C-H bond by metabolic enzymes. acs.org | Incorporation into a drug scaffold can enhance metabolic stability and prolong its therapeutic effect. |
| Metabolic Switching | Deuteration can block a primary metabolic pathway, forcing metabolism to occur at a different, potentially less problematic, site. | The deuterated phenyl ring is less susceptible to aromatic hydroxylation, a common metabolic route. |
| Reagent Synthesis | Used to create complex deuterated synthons, such as dn-alkyl halides or sulfonium salts. acs.orgresearchgate.net | Serves as a versatile starting material for building deuterated pharmacophores. |
Role in the Development of Functional Materials
Deuterated polymers are of significant interest for advanced material applications, particularly in fields that benefit from isotopic substitution. reddit.com The replacement of hydrogen with deuterium alters the vibrational frequencies of molecular bonds, which can significantly reduce absorption losses in the infrared (IR) region of the electromagnetic spectrum. This property is highly valuable for creating materials for IR optics and optical communication devices. Furthermore, deuterated polymers are essential in neutron scattering studies, where the difference in neutron scattering cross-sections between hydrogen and deuterium allows for contrast matching and detailed analysis of polymer morphology and dynamics.
4'-Bromoacetophenone-d4 is a valuable precursor for synthesizing such specialized deuterated polymers. Its functional groups—the bromo group and the ketone—provide handles for various polymerization and modification reactions. For instance, the bromo group can be used in cross-coupling reactions to form the polymer backbone, while the ketone can be modified or used as a reactive site. A related study demonstrated the synthesis of deuterated poly(4-acetylstyrene) and deuterated poly(4-acetoxystyrene) from a deuterated polystyrene precursor, highlighting a viable pathway for converting acetophenone-like moieties into functional polymers. arkat-usa.org 4'-Bromoacetophenone-d4 could be similarly used to create novel polymers with engineered IR transparency or for creating deuterated polymer standards for analytical applications. nih.gov
Table 2: Applications of Deuterated Polymers
| Application Area | Reason for Deuteration | Potential Role of 4'-Bromoacetophenone-d4 |
|---|---|---|
| Infrared (IR) Optics | C-D bonds have lower vibrational frequencies than C-H bonds, leading to increased transparency in the mid-IR range. nih.gov | Precursor for high-transparency, deuterated aromatic polymers. |
| Neutron Scattering | Provides contrast against non-deuterated materials for morphological studies. reddit.com | Can be incorporated into block copolymers to study phase separation and domain structures. |
| Analytical Standards | Serves as an internal standard in mass spectrometry for precise quantification. | Synthesis of deuterated polymer standards for polymer analysis. |
Supramolecular organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline porous materials constructed from organic linkers and inorganic nodes or through covalent bonds. These materials have applications in gas storage, catalysis, and sensing. Designing these frameworks with photoactive components can endow them with additional properties, such as photocatalysis or light-modulated conductivity.
The non-deuterated form, 4'-bromoacetophenone, is a well-established building block in the synthesis of larger organic molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netikm.org.my In these reactions, the bromo-functionalized aromatic ring is coupled with other organic fragments, such as those containing boronic acids, to build the larger, conjugated organic linkers necessary for framework construction. researchgate.netarkat-usa.org By extension, 4'-Bromoacetophenone-d4 can be used as a direct substitute to create deuterated organic linkers. The introduction of deuterium into the framework's structure can be used to fine-tune its photophysical properties or to conduct mechanistic studies on photocatalytic processes using techniques sensitive to isotopic labeling, such as Raman spectroscopy. The ability to construct these complex architectures makes 4'-Bromoacetophenone-d4 a valuable tool for designing next-generation photoactive materials.
Investigation of Biological Activities and Applications
While primarily a synthetic building block, the core structure of 4'-bromoacetophenone possesses documented biological relevance. The non-deuterated compound has been noted for its activity against the positive phototaxis of Chlamydomonas cells. Furthermore, derivatives of 4'-bromoacetophenone have been investigated as photoinducible DNA cleaving agents, where upon light excitation, they can generate radicals capable of interacting with and cleaving DNA strands. nih.gov
The use of 4'-Bromoacetophenone-d4 in this context offers distinct advantages for research. By synthesizing the deuterated version of a biologically active compound, researchers can:
Investigate Mechanisms of Action: Isotopic labeling can help elucidate reaction mechanisms. For example, if a C-H bond on the aromatic ring were involved in the biological activity, using the deuterated analog would likely slow down the reaction, providing evidence for that specific mechanistic step.
Study Metabolic Fate: In any potential therapeutic application, understanding how a compound is metabolized is crucial. The deuterated core of 4'-Bromoacetophenone-d4 allows for metabolic studies where the fate of the aromatic ring can be tracked and its stability against oxidative degradation can be assessed.
Enhance Photostability: In applications involving photoactivation, the enhanced stability of C-D bonds might increase the photostability of the molecule, potentially leading to more efficient or controlled activity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 4'-Bromoacetophenone-d4 |
| 4'-bromoacetophenone |
| Deuterium oxide |
| Poly(4-acetylstyrene) |
| Poly(4-acetoxystyrene) |
Deuterated Compounds As Internal Standards in Quantitative Analytical Chemistry
Principles of Stable Isotope Labeled Internal Standards (SILIS)
Stable Isotope Labeled Internal Standards (SILIS) are considered the gold standard in quantitative mass spectrometry. researchgate.net An ideal internal standard should be chemically and physically identical to the analyte of interest but distinguishable by the mass spectrometer. amazonaws.com SILIS, like 4'-Bromoacetophenone-d4, fulfill this requirement perfectly. They share the same chemical structure, and therefore the same physicochemical properties (e.g., polarity, solubility, and ionization efficiency) as their unlabeled counterpart, the analyte. acanthusresearch.com The key difference is their mass, which is higher due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently while ensuring they behave almost identically throughout the analytical process. amazonaws.com
Compensation for Matrix Effects and Sample Processing Variations
One of the most significant challenges in quantitative analysis, especially with complex biological or environmental samples, is the "matrix effect". clearsynth.com The matrix consists of all other components in the sample apart from the analyte. These components can interfere with the analyte's ionization in the mass spectrometer's source, either suppressing or enhancing its signal, leading to inaccurate results. waters.com Additionally, variations during sample processing steps—such as extraction, evaporation, and reconstitution—can lead to analyte loss. scispace.com
A SIL internal standard, added to the sample at the very beginning of the workflow, experiences the same physical losses and matrix effects as the native analyte. acanthusresearch.comwaters.com Because the analyte and the internal standard are affected proportionally, the ratio of their signals remains constant, even if the absolute signals fluctuate. wikipedia.org This consistent ratio allows for the accurate correction of these variations. For example, if a certain percentage of the analyte is lost during an extraction step, the same percentage of the deuterated internal standard will also be lost, preserving the integrity of the measurement. researchgate.net
The table below illustrates how a SILIS compensates for sample processing variations and matrix effects to provide a consistent analytical result.
| Sample Stage | Analyte Amount (Hypothetical Units) | IS Amount (Hypothetical Units) | Matrix Effect | Analyte Signal | IS Signal | Analyte/IS Ratio |
| Initial Spike | 100 | 100 | N/A | N/A | N/A | 1.0 |
| After Extraction (10% loss) | 90 | 90 | N/A | N/A | N/A | 1.0 |
| Analysis (No Matrix Effect) | 90 | 90 | None | 9000 | 9000 | 1.0 |
| Analysis (20% Ion Suppression) | 90 | 90 | -20% | 7200 | 7200 | 1.0 |
| Analysis (15% Ion Enhancement) | 90 | 90 | +15% | 10350 | 10350 | 1.0 |
Achievement of Enhanced Precision and Accuracy in Quantitative Analysis
The ultimate goal of quantitative analysis is to achieve high precision and accuracy. nih.gov
Accuracy refers to how close a measured value is to the true, accepted value. ossila.com
Precision refers to the closeness of two or more measurements to each other, indicating the reproducibility of the method. ossila.comall4inc.com
By compensating for unpredictable variations, SILIS significantly improve both of these metrics. clearsynth.comscispace.com Since the quantification is based on the ratio of the analyte to the internal standard, random errors introduced during sample handling and analysis are effectively canceled out. wikipedia.org This normalization leads to a lower variance in results across multiple samples and batches, thereby increasing precision. scispace.com The accuracy of the method is enhanced because the SILIS ensures that the calculated concentration is a true reflection of the analyte amount, irrespective of matrix-induced signal alterations or inconsistent sample recovery. researchgate.net The use of a SIL internal standard is widely recognized to improve assay performance, with statistical analysis showing significantly lower variance and bias compared to methods using structural analogues as internal standards. scispace.com
Method Development and Validation for SILIS Applications
The successful implementation of a quantitative method using a deuterated internal standard like 4'-Bromoacetophenone-d4 requires careful method development and rigorous validation. sigmaaldrich.comresearchgate.net This process ensures that the analytical procedure is suitable for its intended purpose and consistently produces reliable results. scispace.com
Selection of Optimal Isotopic Labels and Labeling Sites
The choice of the stable isotope and its position within the molecule are critical factors that determine the utility and reliability of a SIL internal standard. amazonaws.comacanthusresearch.com
Choice of Isotope: The most common stable isotopes used are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). hilarispublisher.com Deuterium is often the most cost-effective and easiest to incorporate. hilarispublisher.comresearchgate.net However, ¹³C and ¹⁵N labels are generally more stable and not susceptible to the back-exchange issues that can sometimes affect deuterium labels. acanthusresearch.comsigmaaldrich.com
Labeling Site: The position of the isotopic label is crucial. acanthusresearch.com Labels must be placed in chemically stable positions that are not prone to exchange with hydrogen atoms from solvents or the sample matrix. sigmaaldrich.com For deuterium labels, this means avoiding placement on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups where enolization can facilitate H/D exchange. acanthusresearch.com Placing labels on an aromatic ring, as in 4'-Bromoacetophenone-d4, generally provides good stability.
Mass Difference: A sufficient mass difference between the analyte and the SILIS is necessary to prevent isotopic overlap, where the natural isotopic abundance of the analyte interferes with the signal of the standard. amazonaws.comavantiresearch.com
| Isotope | Common Mass Increase | Relative Cost | Stability | Key Consideration |
| Deuterium (²H) | +1 per atom | Low | Good, but site-dependent | Potential for H/D back-exchange. sigmaaldrich.com |
| Carbon-13 (¹³C) | +1 per atom | High | Excellent | No risk of exchange. sigmaaldrich.com |
| Nitrogen-15 (¹⁵N) | +1 per atom | High | Excellent | No risk of exchange. acanthusresearch.com |
Strategies for Label Incorporation: H/D Exchange vs. De Novo Synthesis
There are two primary strategies for introducing isotopic labels into a molecule:
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the unlabeled compound to a deuterium source (like D₂O) under conditions that promote the exchange of specific hydrogen atoms for deuterium. mdpi.comwikipedia.org This can be catalyzed by acids, bases, or metals. researchgate.net H/D exchange is often simpler and less expensive than full synthesis. acanthusresearch.com However, it is limited to producing deuterium-labeled compounds and the positions that can be labeled are determined by the chemical reactivity of the molecule. mdpi.com There is also a risk that the exchange reaction is reversible, which could lead to label loss during analysis. researchgate.net
De Novo Synthesis: This approach involves the complete chemical synthesis of the molecule from smaller, isotopically labeled building blocks. mdpi.com While more complex, time-consuming, and expensive, de novo synthesis offers complete control over the type of isotope (²H, ¹³C, ¹⁵N), the number of labels, and their exact position within the molecule. acanthusresearch.comresearchgate.net This flexibility allows for the creation of highly stable and optimal internal standards.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| H/D Exchange | Swapping H for D on an existing molecule using a deuterium source and catalyst. mdpi.com | Simpler, faster, lower cost. acanthusresearch.com | Limited to deuterium; potential for back-exchange; less control over labeling site. researchgate.net |
| De Novo Synthesis | Building the molecule from scratch using labeled starting materials. mdpi.com | Full control over isotope type, number, and position; produces highly stable standards. acanthusresearch.com | Complex, multi-step, more expensive. researchgate.net |
Assessment of Isotopic Purity and Potential for Label Loss
The final steps in validating a SILIS are to confirm its quality and stability under analytical conditions.
Isotopic Purity: This refers to the percentage of the internal standard that is correctly and fully labeled with the stable isotope. avantiresearch.com High isotopic purity is essential. If the standard contains a significant amount of unlabeled analyte (a D₀ impurity), it will artificially inflate the measured concentration of the analyte in the sample, compromising accuracy. waters.comavantiresearch.com Isotopic purity is typically assessed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Label Loss: It is critical to evaluate whether the deuterium label is stable throughout the entire analytical process, from sample storage to final measurement. sigmaaldrich.com Label loss, or back-exchange, can occur if the label is in a chemically labile position and exchanges with protons from the solvent (e.g., water in the mobile phase). acanthusresearch.com This instability would lead to a decrease in the internal standard signal and erroneously high calculated analyte concentrations. sigmaaldrich.com Stability is tested by incubating the deuterated standard under various conditions (different pH values, temperatures, and solvent compositions) that mimic the analytical method and monitoring for any decrease in isotopic enrichment. nih.gov
| Factor | Potential Impact on SILIS Performance | Assessment Method |
| Low Isotopic Purity | The presence of unlabeled analyte in the standard leads to an overestimation of the true analyte concentration. avantiresearch.com | HR-MS, NMR. rsc.org |
| Isotopic Instability (Label Loss) | The exchange of deuterium for hydrogen during the analytical process causes a drop in the standard's signal, leading to inaccurate quantification. sigmaaldrich.com | Incubation studies under various pH, solvent, and temperature conditions. nih.gov |
Specific Applications in Various Disciplines
The unique properties of deuterated internal standards make them invaluable across a range of scientific fields, from understanding the fate of drugs in the body to detecting minute quantities of environmental pollutants. Their ability to mimic the behavior of the target analyte while being distinguishable by mass spectrometry allows for a high degree of precision in quantitative studies.
Pharmacokinetics and Drug Metabolism Studies
Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. Accurate quantification of a drug and its metabolites in biological matrices like plasma, urine, and tissues is critical. Deuterated internal standards are instrumental in achieving the required level of accuracy in these analyses, which are often conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated analog of the drug as an internal standard helps to compensate for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Furthermore, it corrects for any loss of the analyte during the extraction and sample preparation process. For instance, in the analysis of tetrabenazine (B1681281) and its active metabolites in human plasma, a deuterated version, tetrabenazine-d7, was employed as the internal standard to ensure reliable quantification. ajpbp.com
Table 1: Key Research Findings in Pharmacokinetics and Drug Metabolism
| Research Area | Key Finding | Significance |
| Drug Quantification | Deuterated internal standards, such as tetrabenazine-d7, enable accurate and precise quantification of drugs and their metabolites in complex biological matrices like human plasma. ajpbp.com | Essential for reliable pharmacokinetic studies and regulatory submissions. |
| Matrix Effect Compensation | The co-elution of the deuterated standard with the analyte normalizes variations in signal intensity caused by the sample matrix, improving data quality. | Leads to more robust and reproducible bioanalytical methods. |
| Metabolite Identification | Stable isotope-labeled compounds can be used to distinguish drug metabolites from endogenous molecules, aiding in the elucidation of metabolic pathways. nih.gov | Crucial for understanding a drug's safety and efficacy profile. |
Metabolomics and Cellular Pathway Tracing
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Quantitative metabolomics relies heavily on the use of internal standards to ensure that the measured changes in metabolite levels are biologically significant and not analytical artifacts. Stable isotope-labeled compounds, including deuterated ones, are the preferred internal standards for these studies.
In metabolomics, a mixture of isotopically labeled standards representing different classes of metabolites is often added to the sample at the beginning of the workflow. This allows for the correction of variability in extraction efficiency and instrument response for a wide range of compounds.
Furthermore, deuterated compounds are not only used for quantification but also as tracers to follow the fate of metabolites through complex biochemical pathways. By introducing a deuterated substrate to cells or an organism, researchers can track the incorporation of the deuterium label into downstream metabolites, providing insights into the activity of metabolic pathways under different conditions. This technique, known as deuterium metabolic imaging (DMI) or isotope tracing, is a powerful tool for understanding cellular metabolism in health and disease. umsl.eduresearchgate.net For example, deuterated glucose can be used to measure flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
While 4'-Bromoacetophenone-d4 is not a primary metabolite, its structure could serve as a basis for synthesizing labeled probes for specific enzymatic assays or as an internal standard in studies focusing on xenobiotic metabolism within a metabolomics context.
Table 2: Research Findings in Metabolomics and Cellular Pathway Tracing
| Research Area | Key Finding | Significance |
| Quantitative Metabolomics | The use of a 13C-labeled cell extract as an internal standard significantly reduces the standard deviation of intracellular concentration measurements. | Improves the reliability and reproducibility of metabolomics data. |
| Metabolic Flux Analysis | Stable isotope tracers, such as deuterated substrates, enable the tracking of atoms through metabolic networks, providing a dynamic view of cellular metabolism. umsl.edu | Allows for the quantification of pathway activity, which is often more informative than metabolite concentrations alone. |
| Pathway Elucidation | Isotope labeling patterns in downstream metabolites can reveal the activity of specific metabolic pathways and help to identify novel biochemical reactions. nih.gov | Advances the fundamental understanding of cellular biochemistry and disease pathogenesis. |
Environmental Analysis and Contaminant Quantification
The detection and quantification of organic pollutants in environmental samples such as water, soil, and air are crucial for monitoring environmental quality and assessing human exposure. Many of these analyses are performed using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, where the use of internal standards is essential for achieving accurate results.
Deuterated analogs of environmental contaminants are widely used as internal standards in methods developed by regulatory agencies like the U.S. Environmental Protection Agency (EPA). For example, EPA Method 524.2 for the analysis of purgeable organic compounds in drinking water specifies the use of deuterated compounds like 1,2-dichlorobenzene-d4 (B32888) as a surrogate standard to monitor method performance. jfda-online.com These standards are added to the sample prior to extraction and analysis, and their recovery provides a measure of the efficiency of the analytical procedure for each sample.
The chemical structure of 4'-Bromoacetophenone-d4 makes it a relevant compound in the context of environmental analysis. Bromoaromatic compounds can be found in the environment as industrial byproducts or as degradation products of flame retardants and pesticides. Therefore, 4'-Bromoacetophenone-d4 could potentially be used as an internal standard for the quantification of 4'-bromoacetophenone (B126571) or structurally similar contaminants in environmental matrices.
Table 3: Research Findings in Environmental Analysis and Contaminant Quantification
| Research Area | Key Finding | Significance |
| Contaminant Quantification | EPA methods for environmental analysis routinely employ deuterated compounds as internal or surrogate standards to ensure the accuracy of quantitative data for pollutants in water. jfda-online.com | Critical for regulatory compliance and the protection of public health. |
| Method Validation | The use of isotopically labeled standards is integral to the validation of analytical methods for the detection of xenobiotics, including pesticides, phenols, and pharmaceuticals. semanticscholar.org | Ensures that analytical methods are reliable and fit for purpose. |
| Forensic Toxicology | In forensic analysis, deuterated standards are used for the identification and quantification of drugs and toxins in biological samples, providing crucial evidence in legal investigations. nih.gov | Enhances the accuracy and defensibility of toxicological findings. |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Deuteration Strategies
The synthesis of deuterated compounds is a cornerstone of their application. Historically, deuteration reactions have been pivotal for mechanistic studies, and their importance in pharmacology is now well-recognized. rsc.org Current strategies often rely on reversible hydrogen/deuterium (B1214612) (H/D) exchange, which can sometimes be limited by functional group tolerance and the achievable deuterium incorporation levels. rsc.org
Future efforts are expected to focus on developing more efficient, selective, and cost-effective deuteration methods. This includes the exploration of new catalytic systems and reaction conditions to achieve higher isotopic purity and broader substrate scope. For instance, ruthenium-catalyzed deoxygenative deuteration of ketones represents a promising approach that allows for regiospecific deuteration with high deuterium content under mild conditions. rsc.org Similarly, the development of photocatalytic methods for formyl-selective deuterium labeling of aldehydes using D₂O as an inexpensive deuterium source highlights the trend towards more sustainable and practical synthetic routes. researchgate.net
Key areas for future development in deuteration strategies include:
Catalyst Design: Engineering novel catalysts with enhanced activity, selectivity, and stability for H/D exchange reactions.
Methodological Innovation: Exploring new reaction pathways that offer milder conditions and greater functional group compatibility.
Cost-Effectiveness: Utilizing readily available and inexpensive deuterium sources, such as D₂O, to make deuterated compounds more accessible for widespread research. researchgate.net
Expansion of Applications in Drug Discovery and Development of Deuterated Therapeutics
The strategic replacement of hydrogen with deuterium in drug molecules, a process known as "deuteration," has gained significant traction in medicinal chemistry. wikipedia.orgnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, potentially leading to improved pharmacokinetic profiles, such as a longer half-life. wikipedia.orgtandfonline.com The first FDA-approved deuterated drug, deutetrabenazine, has paved the way for a growing pipeline of deuterated therapeutics. wikipedia.orgtandfonline.com
4'-Bromoacetophenone-d4 and similar deuterated building blocks are valuable tools in the synthesis of these next-generation pharmaceuticals. smolecule.com Future research will likely see an expansion of their use in the development of deuterated drugs for a wider range of therapeutic areas. tandfonline.com The ability to fine-tune the metabolic fate of a drug by selective deuteration offers a powerful strategy to enhance efficacy, improve safety, and reduce dosing frequency. nih.gov
Emerging trends in this area include:
Precision Deuteration: Moving beyond simple metabolic blocking to strategically placing deuterium at multiple sites to address various drug metabolism and safety challenges. nih.gov
Deuterated Biologics: Exploring the potential of deuteration in larger biomolecules, such as peptides and proteins, to enhance their therapeutic properties.
Pro-drugs and Bio-activation: Utilizing deuteration to control the activation of pro-drugs or to modulate the formation of active metabolites. nih.gov
Advancements in Computational Modeling for Predictive Deuteration and Mechanistic Understanding
Computational modeling and theoretical chemistry are becoming increasingly indispensable in modern chemical research. In the context of deuterated compounds, computational tools can provide valuable insights into the mechanisms of deuteration reactions and predict the outcomes of different synthetic strategies.
Future advancements in computational modeling will likely enable more accurate predictions of:
Reaction Pathways: Elucidating the detailed mechanisms of catalytic H/D exchange reactions, helping to rationalize experimental observations and guide the design of more efficient catalysts.
Kinetic Isotope Effects: Predicting the magnitude of the kinetic isotope effect for a given metabolic transformation, which is crucial for the rational design of deuterated drugs.
Spectroscopic Properties: Simulating NMR and other spectroscopic data for deuterated compounds, aiding in their characterization and structural elucidation.
By combining computational predictions with experimental validation, researchers can accelerate the development of new deuteration methods and the discovery of novel deuterated molecules with desired properties.
Integration with Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging)
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI)-based technique that has emerged as a powerful tool for studying in vivo metabolism. nih.govnih.gov DMI utilizes deuterated substrates to trace metabolic pathways and generate 3D metabolic maps. nih.gov This technique offers several advantages over traditional methods like PET, including the use of non-radioactive isotopes and the ability to monitor metabolic processes over longer periods. nih.govnih.gov
While 4'-Bromoacetophenone-d4 itself may not be a direct substrate for metabolic imaging, the principles and technologies behind DMI are highly relevant to the broader field of deuterated compounds. The development of new deuterated tracers is a key area of research in DMI. nih.govfrontiersin.org These tracers can be used to investigate a wide range of metabolic processes in various diseases, including cancer, neurodegenerative disorders, and diabetes. bruker.comnih.govmdc-berlin.de
Future directions in this area may involve:
Development of Novel DMI Tracers: Synthesizing new deuterated molecules that can probe specific metabolic pathways with high sensitivity and specificity. nih.govfrontiersin.org
Improving DMI Technology: Enhancing the spatial and temporal resolution of DMI to enable more detailed visualization of metabolic processes at the cellular and tissue levels. nih.govresearchgate.net
Clinical Translation: Expanding the clinical applications of DMI for disease diagnosis, monitoring treatment response, and personalizing medicine. bruker.comresearchgate.net
Exploration of New Catalytic Systems for H/D Exchange
The development of efficient and selective catalysts is central to advancing the synthesis of deuterated compounds. While various catalysts have been developed for H/D exchange reactions, there is still a need for systems that offer broader substrate scope, milder reaction conditions, and higher catalytic activity.
Future research in this area will likely focus on:
Homogeneous Catalysis: Designing novel transition metal complexes, such as those based on iridium or ruthenium, with tailored ligands to control the regioselectivity of H/D exchange. chemistryviews.orgresearchgate.net The use of transient directing groups is a promising strategy to achieve selective deuteration of aromatic carbonyl compounds. researchgate.net
Heterogeneous Catalysis: Developing robust and recyclable heterogeneous catalysts, such as platinum group metals on carbon supports, for direct deuteration reactions. nih.gov These systems offer advantages in terms of ease of separation and catalyst reuse.
Organocatalysis: Exploring the use of small organic molecules, such as proline derivatives, to catalyze H/D exchange reactions, particularly in aqueous media. nih.govacs.orgnih.gov
Biocatalysis: Investigating the potential of enzymes to catalyze stereoselective H/D exchange reactions, offering a green and highly specific approach to deuteration.
The ongoing exploration of new catalytic systems will undoubtedly lead to more powerful and versatile tools for the synthesis of 4'-Bromoacetophenone-d4 and a wide array of other valuable deuterated compounds.
Q & A
Basic Research Question
- GC-MS : Differences in molecular ion clusters ( 199 vs. 203) confirm deuteration.
- IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm) are absent in non-deuterated analogs.
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ratios, critical for metabolic tracer studies .
How does 4'-Bromoacetophenone-d4 serve as a precursor in deuterated pharmaceutical intermediates?
Advanced Research Question
Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce deuterated aryl groups. For example:
- Palladium-catalyzed coupling with deuterated boronic acids yields deuterated biaryl ketones.
- Reductive amination with deuterated amines produces labeled pharmacophores.
Methodological Optimization : Monitor coupling efficiency via -NMR (if fluorine tags are used) or isotopic LC-MS to track deuterium retention in products .
What precautions are necessary when handling 4'-Bromoacetophenone-d4 in the absence of comprehensive toxicological data?
Basic Research Question
- Assume toxicity comparable to non-deuterated analogs (e.g., irritant properties).
- Use PPE (gloves, goggles) and work in fume hoods.
- Store under inert gas (Ar/N) at −20°C to prevent decomposition.
Contingency Planning : In case of exposure, treat symptomatically (e.g., rinse skin with water) and consult SDS sheets of structurally similar brominated acetophenones .
How can researchers resolve contradictions in kinetic isotope effects (KIEs) observed in reactions involving 4'-Bromoacetophenone-d4?
Advanced Research Question
Conflicting KIEs may arise from competing mechanisms (e.g., electron transfer vs. radical pathways). To resolve:
- Conduct isotopic labeling at specific sites (e.g., carbonyl vs. aryl positions).
- Compare ratios across reaction conditions (temperature, solvent polarity).
- Computational modeling (DFT) can identify transition states where deuteration alters activation energy .
What role does 4'-Bromoacetophenone-d4 play in protein interaction studies?
Advanced Research Question
As a deuterated photoaffinity probe, it minimizes background in MS-based proteomics. Upon UV activation, the ketone group forms covalent bonds with proximal amino acids, while deuterium labeling reduces interference in -NMR of protein-ligand complexes .
Experimental Design : Use pulse-chase SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement in cellular assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
